REACTION_CXSMILES
|
C([O-])C.[Na+].Cl.[C:6]([NH2:9])(=[NH:8])[CH3:7].[CH2:10]([O:12][C:13](=[O:28])[C:14]([C:19](=O)[C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1[Br:26])=[CH:15]N(C)C)[CH3:11]>C(O)C>[CH2:10]([O:12][C:13]([C:14]1[C:19]([C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=2[Br:26])=[N:8][C:6]([CH3:7])=[N:9][CH:15]=1)=[O:28])[CH3:11] |f:0.1,2.3|
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)[O-].[Na+]
|
Name
|
Na
|
Quantity
|
33.7 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl.C(C)(=N)N
|
Name
|
2-(2-bromo-benzoyl)-3-dimethylamino-acrylic acid ethyl ester
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=CN(C)C)C(C1=C(C=CC=C1)Br)=O)=O
|
Name
|
|
Quantity
|
120 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture heated for 16 hrs
|
Duration
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16 h
|
Type
|
CUSTOM
|
Details
|
at 80°
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted twice with 100 ml CH2Cl2
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtrated
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography (SiO2, CH2Cl2/MeOH 40:1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C(=NC(=NC1)C)C1=C(C=CC=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.3 g | |
YIELD: PERCENTYIELD | 84% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |